NNC 711 is a synthetic compound classified as a selective inhibitor of the gamma-aminobutyric acid (GABA) transporter 1 (GAT-1). [] GABA is the primary inhibitory neurotransmitter in the mammalian brain, playing a crucial role in regulating neuronal excitability. [] NNC 711 exerts its effects by binding to GAT-1, thereby blocking the reuptake of GABA from the synaptic cleft. This action leads to an increased concentration of GABA in the synapse, enhancing GABAergic neurotransmission. [] In scientific research, NNC 711 serves as a valuable tool to investigate the role of GABAergic signaling in various physiological and pathological processes, including epilepsy, pain, and anxiety.
NNC 711 exerts its primary effect by selectively inhibiting GAT-1, one of the transporters responsible for removing GABA from the synaptic cleft. [, ] By binding to GAT-1, NNC 711 prevents the reuptake of GABA into presynaptic neurons and surrounding glial cells, leading to an increased concentration of GABA in the synapse. [, ] This elevated GABA concentration enhances the activation of GABA receptors, resulting in prolonged inhibitory neurotransmission. []
a) Epilepsy: Studies have demonstrated the anticonvulsant properties of NNC 711 in various animal models of epilepsy. [, , ] By increasing GABAergic inhibition, NNC 711 effectively suppresses seizure activity, suggesting its potential as a therapeutic target for epilepsy treatment.
b) Pain: Research indicates that NNC 711 exhibits analgesic effects in animal models of neuropathic pain. [, ] This effect is likely mediated by the enhancement of GABAergic inhibition in the spinal cord, modulating pain transmission pathways.
CAS No.: 3025-88-5
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6